

(S, R, S)-AHPC-PEG8-acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S, R, S)-AHPC-PEG8-acid

Cat. No.: B15337508

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This technical guide provides an in-depth overview of the physicochemical properties of **(S, R, S)-AHPC-PEG8-acid**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction

(S, R, S)-AHPC-PEG8-acid is a synthetic, bifunctional molecule that serves as a linker in the construction of PROTACs. It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (AHPC) and a hydrophilic polyethylene glycol (PEG8) spacer, terminating in a carboxylic acid group.^[1]^[2]^[3] This design allows for the covalent attachment of a target protein-binding ligand, thereby creating a complete PROTAC molecule. The PEG8 linker enhances the aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.^[1]^[2]^[3]

Physicochemical Properties

The key physicochemical properties of **(S, R, S)-AHPC-PEG8-acid** are summarized in the table below. This data is compiled from various suppliers and represents typical values.

Property	Value	Reference(s)
Molecular Formula	C ₄₂ H ₆₆ N ₄ O ₁₄ S	[1][4]
Molecular Weight	883.0 g/mol	[1][4]
CAS Number	2428400-60-4	[1][4]
Appearance	Solid	[5]
Purity	≥98%	[1][5][6]
Solubility	Soluble in Water, DMSO, DMF, Acetonitrile, and Methanol.	[1][5]
Storage Conditions	-20°C	[1][5][6]

Experimental Protocols

The following sections detail representative experimental protocols for the characterization of **(S, R, S)-AHPC-PEG8-acid**. These are generalized methods and may require optimization for specific laboratory conditions and instrumentation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **(S, R, S)-AHPC-PEG8-acid** by separating it from any impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).

Reagents:

- Acetonitrile (ACN), HPLC grade.
- Water, HPLC grade.

- Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.
- **(S, R, S)-AHPC-PEG8-acid** sample.

Procedure:

- Sample Preparation: Prepare a stock solution of **(S, R, S)-AHPC-PEG8-acid** in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a working concentration of around 0.1 mg/mL.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% FA (or TFA) in Water.
 - Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 25°C.
 - Detection Wavelength: 214 nm and 254 nm.
 - Gradient Elution:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B (linear gradient)
 - 25-30 min: 90% B
 - 30-31 min: 90% to 10% B (linear gradient)
 - 31-35 min: 10% B (re-equilibration)

- Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of **(S, R, S)-AHPC-PEG8-acid** as the percentage of the main peak area relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **(S, R, S)-AHPC-PEG8-acid**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- **(S, R, S)-AHPC-PEG8-acid** sample.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **(S, R, S)-AHPC-PEG8-acid** in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of protons and carbons.
- Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the NMR spectra. Compare the obtained data with the expected chemical structure of **(S, R, S)-AHPC-PEG8-acid** to confirm its identity. The characteristic peaks for the AHPC moiety, the PEG linker, and the terminal acid should be identifiable.

Aqueous Solubility Assessment

Objective: To determine the approximate solubility of **(S, R, S)-AHPC-PEG8-acid** in an aqueous buffer.

Methodology: A common method for early-stage drug discovery is the kinetic solubility assay.

Instrumentation:

- 96-well microplate reader with a turbidimetric or nephelometric detection mode.
- Automated liquid handler (optional).

Reagents:

- Phosphate-buffered saline (PBS), pH 7.4.
- Dimethyl sulfoxide (DMSO).
- **(S, R, S)-AHPC-PEG8-acid** sample.

Procedure:

- **Sample Preparation:** Prepare a high-concentration stock solution of **(S, R, S)-AHPC-PEG8-acid** in DMSO (e.g., 10 mM).
- **Serial Dilution:** In a 96-well plate, perform a serial dilution of the DMSO stock solution.
- **Addition to Aqueous Buffer:** Add a small volume of each DMSO dilution to a larger volume of PBS in another 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
- **Incubation and Measurement:** Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking. Measure the turbidity or light scattering of each well using the microplate reader.
- **Data Analysis:** The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.

Stability Assessment

Objective: To evaluate the stability of **(S, R, S)-AHPC-PEG8-acid** under defined storage conditions.

Methodology: A short-term stability study in a relevant solvent.

Instrumentation:

- HPLC system as described in section 3.1.
- Incubators or environmental chambers.

Reagents:

- Solvent of interest (e.g., PBS, pH 7.4, or DMSO).
- **(S, R, S)-AHPC-PEG8-acid** sample.

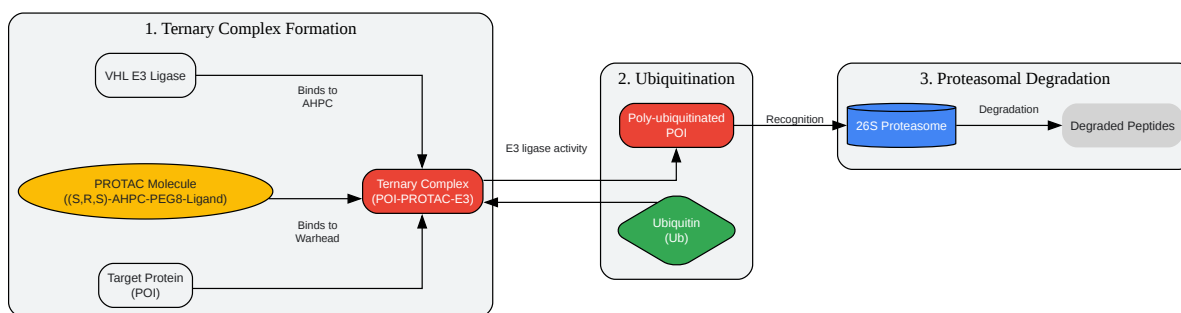
Procedure:

- Sample Preparation: Prepare a solution of **(S, R, S)-AHPC-PEG8-acid** in the solvent of interest at a known concentration.
- Storage: Aliquot the solution into several vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature).
- Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), remove an aliquot from each storage condition.
- HPLC Analysis: Analyze the samples by HPLC using the method described in section 3.1.
- Data Analysis: Compare the purity of the stored samples to the initial (time 0) sample. A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability under those conditions.

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is the intended application for **(S, R, S)-AHPC-PEG8-acid**.

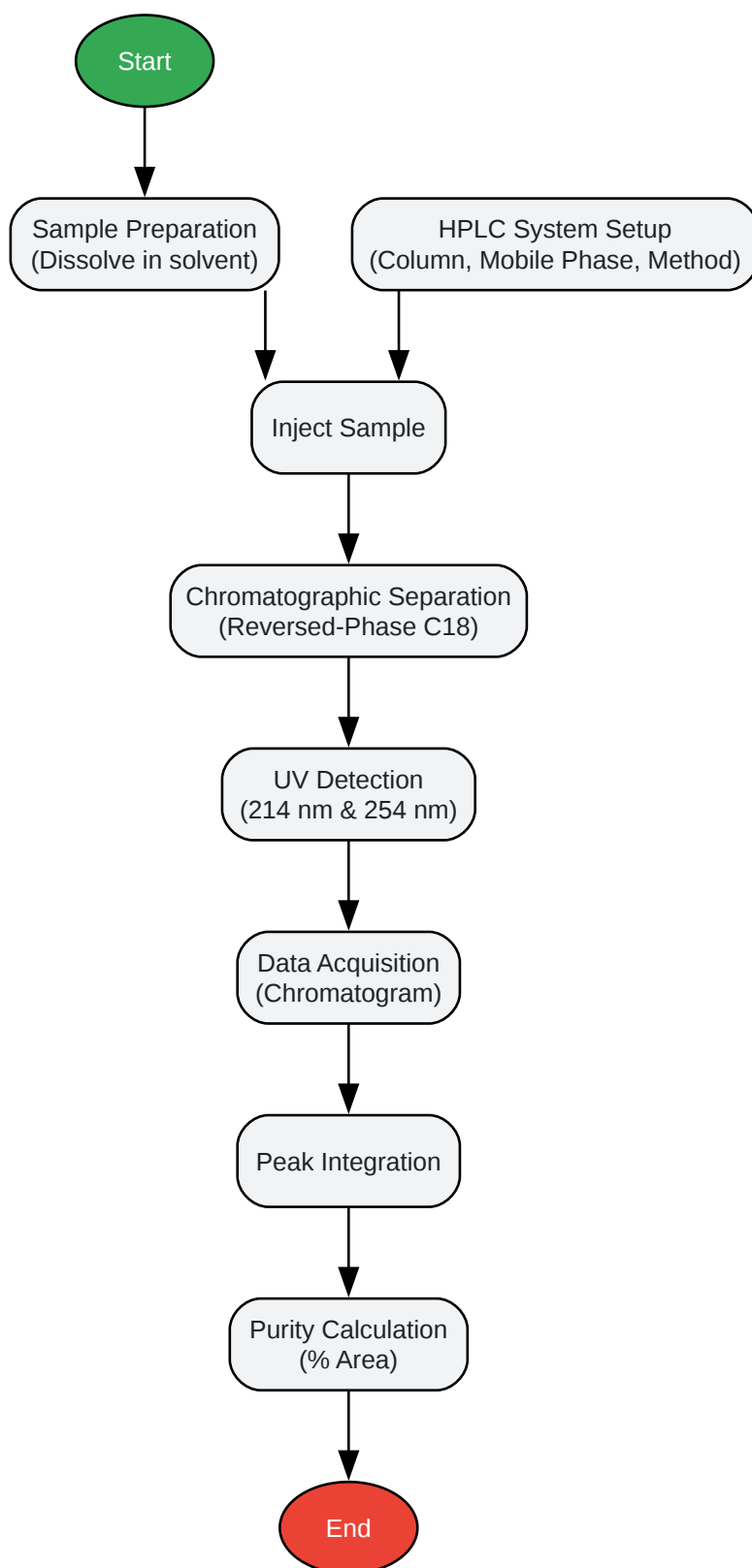


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PROTAC Mechanism of Action

Experimental Workflow for Purity Analysis

The diagram below outlines a typical experimental workflow for determining the purity of **(S, R, S)-AHPC-PEG8-acid** using HPLC.



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HPLC Purity Analysis Workflow

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